1-(2-Bromophenyl)piperazine
Description
Historical Context of Piperazine (B1678402) Derivatives in Drug Discovery
The scientific journey of piperazine and its derivatives in medicine began with their use as anthelmintic agents to treat parasitic worm infections. nih.gov Over time, the structural and chemical properties of the piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, proved to be highly adaptable for drug design. nih.govtandfonline.com This led to the exploration and discovery of their therapeutic potential across various other disease areas. The evolution of piperazine derivatives in drug discovery has seen them integrated into treatments for a multitude of conditions, showcasing the enduring relevance of this heterocyclic scaffold.
Significance of the N-Arylpiperazine Scaffold in Pharmaceutical Applications
The N-arylpiperazine scaffold is considered a "privileged structure" in medicinal chemistry, a term that describes molecular frameworks with the ability to bind to multiple biological targets. mdpi.comresearchgate.net This versatility makes them attractive starting points for the design of new drugs. mdpi.com Arylpiperazine derivatives are key components in numerous drugs, particularly those targeting the central nervous system (CNS) for conditions like schizophrenia, depression, and anxiety. mdpi.com Their broad-ranging biological activities also include antihistaminic, anti-inflammatory, and antihypertensive properties. mdpi.com The modular nature of the N-arylpiperazine structure allows for systematic modifications to fine-tune their affinity, selectivity, and pharmacokinetic profiles for specific therapeutic targets. mdpi.com
A wide variety of drugs incorporate the N-arylpiperazine moiety, highlighting its importance in modern pharmacotherapy.
Table 1: Examples of N-Arylpiperazine Containing Drugs
| Drug Name | Therapeutic Class |
| Aripiprazole | Antipsychotic |
| Vortioxetine | Antidepressant |
| Doxazosin | Antihypertensive |
| Imatinib | Anticancer |
| Olaparib | Anticancer |
| Bosutinib | Anticancer |
| Flibanserin | Treatment for hypoactive sexual desire disorder |
| Vilazodone | Antidepressant |
This table is not exhaustive but provides a representative sample of the diverse applications of the N-arylpiperazine scaffold.
Overview of 1-(2-Bromophenyl)piperazine as a Key Intermediate and Research Compound
This compound is a chemical compound characterized by a piperazine ring attached to a bromophenyl group at the ortho position. sigmaaldrich.comnih.gov Its primary significance lies in its role as a key intermediate in the synthesis of more complex pharmaceutical molecules. pharmaffiliates.com The presence of the bromine atom provides a reactive site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the construction of a diverse range of derivatives. mdpi.com For instance, it is a crucial building block in the synthesis of Vortioxetine, an antidepressant. pharmaffiliates.commdpi.com Beyond its synthetic utility, this compound is also used as a research compound to investigate the structure-activity relationships of N-arylpiperazine derivatives. pharmaffiliates.com
Table 2: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1011-13-8 |
| Molecular Formula | C10H13BrN2 |
| Molecular Weight | 241.13 g/mol |
Data sourced from PubChem and other chemical suppliers. nih.govsigmaaldrich.com
Current State of Research on Phenylpiperazine Derivatives
Current research on phenylpiperazine derivatives continues to be an active and expanding field. researchgate.net While their role in CNS disorders is well-established, recent studies are exploring their potential in other therapeutic areas, including oncology. mdpi.comresearchgate.net Researchers are designing and synthesizing novel phenylpiperazine derivatives with the aim of discovering new anticancer agents. mdpi.commdpi.com Studies have also investigated their potential as antiplatelet agents, interferon inducers, and even as acaricides in agricultural applications. tandfonline.comnih.govjst.go.jp The ongoing research highlights the remarkable versatility of the phenylpiperazine scaffold and suggests that its full therapeutic potential is yet to be completely realized. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTRURBMYILQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373747 | |
| Record name | 1-(2-bromophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-13-8 | |
| Record name | 1-(2-Bromophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-bromophenyl)piperazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60373747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromophenyl)piperazine | |
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Synthesis and Chemical Methodologies of 1 2 Bromophenyl Piperazine
Established Synthetic Routes for 1-(2-Bromophenyl)piperazine
Several key synthetic routes have been established for the preparation of this compound, offering different advantages in terms of yield, reaction conditions, and substrate scope.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, and it is frequently employed for the synthesis of N-arylpiperazines. nih.govorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.orgyoutube.com For the synthesis of this compound, this typically involves the coupling of 1,2-dibromobenzene (B107964) or 2-bromoiodobenzene with piperazine (B1678402). googleapis.com
The general catalytic cycle of the Buchwald-Hartwig amination involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the N-arylpiperazine product and regenerate the Pd(0) catalyst. youtube.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos being particularly effective in promoting the reaction. youtube.com
Key features of the Buchwald-Hartwig amination for this synthesis include:
Mild Reaction Conditions: The reaction can often be carried out under relatively mild temperatures. nih.gov
High Yields: This method is known for providing good to excellent yields of the desired product. nih.gov
Functional Group Tolerance: The reaction is tolerant of a wide range of functional groups on both the aryl halide and the amine.
A notable advantage of this method is the potential for a one-pot, rapid synthesis under aerobic conditions, which significantly enhances its efficiency and practicality for large-scale production. nih.gov
Table 1: Buchwald-Hartwig Amination for this compound Synthesis
| Feature | Description |
| Reactants | 1,2-Dibromobenzene or 2-bromoiodobenzene, Piperazine |
| Catalyst | Palladium source (e.g., Pd(dba)2) researchgate.net |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) youtube.com |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu) researchgate.net |
| Solvent | Aprotic solvents like toluene (B28343) or THF researchgate.net |
| Advantages | High yields, mild conditions, functional group tolerance nih.gov |
Palladium-Catalyzed Addition Reactions
Beyond the specific framework of the Buchwald-Hartwig amination, other palladium-catalyzed addition reactions are instrumental in synthesizing piperazine derivatives. These reactions often involve the formation of a C-N bond through the coupling of an aryl halide with piperazine or a protected piperazine derivative. googleapis.com For instance, the reaction of Boc-piperazine with 2-bromoiodobenzene in the presence of a palladium catalyst is a common strategy to produce a protected precursor of this compound. googleapis.com This precursor, tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, can then be deprotected to yield the final product. googleapis.com
These palladium-catalyzed methods are highly valued for their efficiency and are central to the synthesis of many complex pharmaceutical compounds. nih.gov
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions offer a more traditional route to this compound. One common approach involves the reaction of an appropriate aniline (B41778) precursor, such as 2-bromoaniline, with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net This method, while effective, often requires elevated temperatures and longer reaction times. nih.gov
Another variation of nucleophilic substitution involves the reaction of piperazine with an activated aryl halide, such as 2-bromofluorobenzene, where the fluorine atom is displaced by the piperazine nucleophile. This type of aromatic nucleophilic substitution (SNAr) is particularly effective when the aromatic ring is activated by electron-withdrawing groups. mdpi.com
A specific example involves the refluxing of bis(2-chloroethyl)amine hydrochloride with p-bromoaniline in the presence of n-propanol and potassium carbonate to synthesize 1-(4-bromophenyl)piperazine (B1272185), illustrating a similar principle. nih.gov
Synthesis from 2-Bromo-N'-(2-fluorophenyl)benzohydrazide
A multi-step synthesis starting from 2-bromo-N'-(2-fluorophenyl)benzohydrazide provides an alternative pathway to a related indazole structure, which can then be further modified. researchgate.net The initial step involves the reaction of the benzohydrazide (B10538) with triphenylphosphine (B44618) in carbon tetrachloride to form an intermediate chloromethylene hydrazine (B178648) derivative. researchgate.net This intermediate can then be cyclized and further reacted with piperazine derivatives. While not a direct synthesis of this compound itself, this methodology highlights the construction of complex heterocyclic systems that may incorporate the 1-phenylpiperazine (B188723) moiety.
General Synthetic Strategies for Piperazine Derivatives
The synthesis of piperazine derivatives is a broad and well-explored area of organic chemistry, with numerous strategies developed to access this important heterocyclic scaffold. researchgate.netnih.goveurekaselect.com
Multistep Reaction Sequences
The synthesis of complex piperazine derivatives often necessitates multistep reaction sequences. nih.gov These sequences allow for the gradual construction of the target molecule, with each step introducing a specific functional group or structural element. For example, a piperazine bis-thiosemicarbazide can be prepared through a multistep process involving the nucleophilic addition of carbon disulfide to piperazine, followed by S-alkylation and subsequent treatment with hydrazine hydrate. nih.gov
Another example of a multistep sequence is the synthesis of piperazine-isatin hybrid compounds, which involves the aminomethylation of isatin (B1672199) via a Mannich reaction using piperazine as the secondary amine. nih.gov These multistep approaches provide the flexibility to create a wide diversity of piperazine derivatives with various functionalities. rjptonline.orgontosight.ai
Table 2: Comparison of General Synthetic Strategies
| Strategy | Description | Key Features |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide and an amine. nih.gov | High efficiency, mild conditions, broad scope. nih.govyoutube.com |
| Nucleophilic Substitution | Displacement of a leaving group on an aromatic ring by piperazine. mdpi.com | Traditional method, can require harsh conditions. nih.gov |
| Reductive Amination | Reaction of an aldehyde or ketone with piperazine in the presence of a reducing agent. mdpi.com | Forms N-alkylpiperazines. |
| Ring Formation | Cyclization of linear diamine precursors. researchgate.net | Builds the piperazine ring from acyclic starting materials. |
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry prioritizes methods that are efficient, environmentally friendly, and sustainable. In the context of synthesizing piperazine derivatives and other heterocyclic compounds, green chemistry approaches such as microwave-assisted and ultrasound-assisted synthesis have become prominent.
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. academie-sciences.frmdpi.com Microwave-assisted organic synthesis (MAOS) is recognized as a green technology that often leads to easier work-up procedures. mdpi.com For instance, the synthesis of various oxazole (B20620) and triazine derivatives has been successfully achieved using microwave irradiation, often in solvent-free conditions or in eco-friendly solvents like ethanol (B145695) or isopropanol. mdpi.comacs.org In one study, compared to conventional heating that took 540–900 minutes, microwave synthesis required nearly the same short reaction time as ultrasound-assisted methods (15-35 minutes) and produced good yields (62-86%). academie-sciences.fr
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasonic irradiation enhances reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. academie-sciences.frresearchgate.net This method is energy-efficient and simplifies operational procedures. academie-sciences.frresearchgate.net The synthesis of various heterocyclic scaffolds, including those containing piperazine moieties, has been effectively carried out using ultrasound. researchgate.netnih.gov Compared to conventional methods that required long reaction times (540–900 minutes) and gave lower yields (40–68%), ultrasound-assisted synthesis of certain indole (B1671886) derivatives reduced the time to 15–35 minutes and improved yields to 82–93%. academie-sciences.fr This approach aligns with the principles of green chemistry by offering a rapid and efficient pathway for organic synthesis. academie-sciences.frthieme-connect.com
Characterization Techniques for Synthesized this compound and its Derivatives
The structural confirmation and purity assessment of newly synthesized compounds are crucial steps. A combination of spectroscopic and analytical techniques is employed for the thorough characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
In the analysis of this compound derivatives, specific chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are indicative of the structure. For example, the protons on the piperazine ring typically appear as multiplets or singlets in the aliphatic region of the ¹H NMR spectrum, while the aromatic protons of the bromophenyl group resonate in the downfield aromatic region. nih.govacs.org
Table 1: Representative ¹H and ¹³C NMR Data for Derivatives of Phenylpiperazine
| Compound/Derivative Class | Technique | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Source |
|---|---|---|---|
| Ethyl 4-(4-{[(4-bromophenyl)methylene]amino}-2-fluorophenyl)piperazine-1-carboxylate | ¹H NMR | 1.19 (t, 3H, CH₃), 2.98 (s, 4H, 2CH₂), 3.51 (s, 4H, 2CH₂), 6.93–7.27 (m, 3H, arH), 7.71 (d, 2H, arH, J = 7.8 Hz) | nih.gov |
| Ethyl 4-(4-{[(4-bromophenyl)methylene]amino}-2-fluorophenyl)piperazine-1-carboxylate | ¹³C NMR | 15.26 (CH₃), 41.40 (CH₂), 44.04 (CH₂), 50.78 (2CH₂), 61.56 (CH₂), 155.27 (C=O) | nih.gov |
| 2-Chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione | ¹H NMR | 12.64, 12.26 (s, 2H, -OH), 3.28 (t, J = 4.88 Hz, 2H, N-CH₂), 3.71 (t, J = 4.88 Hz, 2H, N-CH₂), 6.95-7.26 (m, 5H, Ar-H) | acs.org |
| 4-(N-acetylamino)-3-mercapto-5-oxo-6-[2-(2-thienyl)vinyl]-1,2,4-triazine | ¹H NMR | 1.91 (s, CH₃), 6.51 (s, NH), 6.74 & 7.92 (d, J=15.9-16.0 Hz, ethylenic H), 14.00 (s, SH) | mdpi.com |
Mass Spectrometry (MS, HRMS, LC-MS, GC-MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are common. nih.govacs.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. The analysis of piperazine derivatives by MS confirms their proposed structures by identifying the protonated molecular ion peak ([M+H]⁺). acs.org
Table 2: Mass Spectrometry Data for Phenylpiperazine Derivatives
| Compound/Derivative | Ionization Method | Observed Molecular Ion Peak (m/z) | Source |
|---|---|---|---|
| 2-Chloro-3-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione | ESI-MS | 509 [M+H]⁺ | acs.org |
| 2-Chloro-3-(4-(pyridin-2-yl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione | ESI-MS | 386 [M+H]⁺ | acs.org |
| 2-Chloro-3-(4-cinnamoylpiperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione | ESI-MS | 497 [M+H]⁺ | acs.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the IR spectra of this compound and its derivatives, characteristic absorption bands confirm the presence of key functional groups.
Table 3: Characteristic Infrared Absorption Bands for Phenylpiperazine Derivatives
| Compound/Derivative Class | Functional Group | Wavenumber (ν, cm⁻¹) | Source |
|---|---|---|---|
| Ethyl 5-amino-1-(6-(4-(2-(2-bromophenyl)acetyl)piperazin-1-yl)pyrimidin-4-yl)-1H-pyrazole-4-carboxylate | N-H (Primary amine) | 3444 | semanticscholar.org |
| " | C-H (Aromatic) | 3321 | semanticscholar.org |
| " | C-H (Alkane) | 3013 | semanticscholar.org |
| " | C=O (Ester) | 1668 | semanticscholar.org |
| 2-Chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione | -CH | 2955, 2916, 2887 | acs.org |
| " | C=O | 1639 | acs.org |
| " | C=C | 1595 | acs.org |
| 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines | General structural confirmation | Data confirms structure | researchgate.net |
Elemental Analysis (CHN)
Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally found percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's composition and purity. nih.govsemanticscholar.orgresearchgate.net
Table 4: Elemental Analysis Data for a Phenylpiperazine Derivative
| Compound | Element | Calculated (%) | Found (%) | Source |
|---|---|---|---|---|
| Ethyl 4-(4-{[(4-bromophenyl)methylene]amino}-2-fluorophenyl)piperazine-1-carboxylate (C₂₀H₂₁BrFN₃O₂) | C | 55.31 | 55.71 | nih.gov |
| " | H | 4.87 | 4.90 | nih.gov |
| " | N | 9.68 | 9.79 | nih.gov |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. researchgate.net By spotting the reaction mixture on a TLC plate at different time intervals, chemists can observe the consumption of starting materials and the formation of the product. The spots are visualized, often under UV light (e.g., at 254 nm), and their retention factors (R_f) are calculated. researchgate.net The completion of the reaction is indicated by the disappearance of the starting material spots. For synthesized piperazine derivatives, R_f values in specific solvent systems are often reported as part of their characterization. acs.org
Table 5: TLC Data for Phenylpiperazine Derivatives
| Compound/Derivative | Solvent System | R_f Value | Source |
|---|---|---|---|
| 2-Chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione | CH₂Cl₂ | 0.23 | acs.org |
| 2-Chloro-3-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione | CH₂Cl₂ | 0.75 | acs.org |
| 2-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-chloro-5,8-dihydroxynaphthalene-1,4-dione | Not specified | Data confirms structure | acs.org |
Purification and Isolation Procedures
Following its synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. This is crucial for obtaining a compound of sufficient purity for subsequent analytical characterization or use in further chemical reactions. While various purification techniques exist, crystallization is a primary method employed for solid organic compounds like arylpiperazines.
Crystallization is a fundamental and highly effective technique for the purification of solid organic compounds. rsc.org The process relies on the differences in solubility between the desired compound and impurities in a given solvent or solvent system. An ideal crystallization solvent will dissolve the compound sparingly or not at all at low temperatures but will dissolve it completely at an elevated temperature. Upon cooling a saturated solution, the solubility of the compound decreases, leading to the formation of a crystalline solid with a high degree of purity, as impurities tend to remain in the solution (mother liquor). libretexts.org
While specific research detailing the crystallization of this compound is not extensively documented in the reviewed literature, the purification methods for its isomers and closely related derivatives provide significant insight into effective crystallization strategies. The choice of solvent is paramount and is often determined empirically. For arylpiperazine derivatives, polar solvents and mixtures are commonly employed.
Research on analogous compounds, such as derivatives of the 4-bromo and 3-bromo isomers of phenylpiperazine, frequently reports the use of ethanol for recrystallization. For instance, a derivative of 1-(4-bromophenyl)piperazine was effectively purified by crystallization from 96% ethanol. mdpi.com Similarly, colorless crystals of another complex phenylpiperazine derivative were successfully grown through the slow evaporation of an ethanol solution. researchgate.net In some cases, a mixed solvent system is utilized to achieve optimal solubility characteristics. A patent describing the purification of the related compound 1-(4-bromophenyl)piperidine (B1277246) specifies a recrystallization process using a mixture of dichloromethane (B109758) and n-heptane. google.com
The table below summarizes crystallization conditions reported for various compounds analogous to this compound, showcasing common solvents and methodologies that are likely applicable to its purification.
| Compound | Solvent System | Method | Reference |
|---|---|---|---|
| (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-bromophenyl)prop-2-en-1-one | Ethanol | Recrystallization | nih.gov |
| 1-(4-bromophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol | Ethanol | Slow evaporation | researchgate.net |
| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 96% Ethanol | Crystallization | mdpi.com |
| 1-(4-bromophenyl)piperidine | Dichloromethane / n-heptane (1:4 ratio) | Recrystallization | google.com |
The general procedure involves dissolving the crude solid product in a minimum amount of a suitable hot solvent to create a saturated solution. If any insoluble impurities are present, they can be removed by hot filtration. The clear, hot solution is then allowed to cool slowly and undisturbed, which promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals. Once crystallization is complete, the purified solid is isolated by filtration and washed with a small amount of cold solvent to remove any residual mother liquor adhering to the crystal surfaces.
Pharmacological and Biological Investigations of 1 2 Bromophenyl Piperazine
General Pharmacological Relevance of Piperazine (B1678402) Core
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple structure is a common feature in a vast array of therapeutic agents, a testament to its versatility and favorable pharmacological properties. The presence of the two nitrogen atoms allows for modifications that can significantly alter a compound's biological activity, solubility, and ability to cross the blood-brain barrier.
The piperazine moiety is considered a "privileged scaffold" in drug discovery because of its frequent appearance in molecules with diverse therapeutic applications. These include antipsychotic, antidepressant, anxiolytic, and antihypertensive agents. The basicity of the piperazine nitrogens allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. Furthermore, the piperazine ring can act as a rigid linker between different pharmacophoric elements, orienting them in a specific spatial arrangement to optimize interactions with biological targets.
Receptor Interactions and Ligand Binding Studies
Arylpiperazine derivatives, such as 1-(2-bromophenyl)piperazine, are particularly known for their interactions with serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which are crucial targets in the treatment of various central nervous system (CNS) disorders. The nature of the aryl group and its substituents plays a critical role in determining the affinity and selectivity of these compounds for different receptor subtypes.
While specific binding affinity data for this compound is not extensively available in the public domain, the well-documented structure-activity relationships of related arylpiperazines provide a strong basis for understanding its likely pharmacological profile.
The serotonin system is a key modulator of mood, cognition, and various physiological processes. Arylpiperazine compounds are prominent ligands for several 5-HT receptor subtypes.
The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. Many arylpiperazine derivatives exhibit high affinity for this receptor, often acting as partial agonists or antagonists. For instance, a study of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) derivatives incorporating an arylpiperazine moiety found that compounds with a bromo- or methoxy-substituent in the ortho position of the phenyl ring displayed high affinity for 5-HT1A receptors. Specifically, a compound featuring a 2-bromophenylpiperazine-like fragment (compound 6a in the study) was identified as a potent 5-HT1A receptor antagonist with a high affinity nih.gov. This suggests that this compound itself is likely to have a significant affinity for the 5-HT1A receptor.
| Compound Analogue | Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Analogue with ortho-bromo substituent | 5-HT1A | 0.5 | Antagonist |
The 5-HT2A receptor is a key target for atypical antipsychotic drugs. Antagonism at this receptor is believed to contribute to the improved side-effect profile of these medications, particularly the reduced risk of extrapyramidal symptoms. Arylpiperazine derivatives are known to interact with 5-HT2A receptors. While direct binding data for this compound is scarce, research on related compounds indicates that substitution on the phenyl ring influences 5-HT2A affinity. For example, in the same study of coumarin (B35378) derivatives, the compound with the ortho-bromo substituent also showed affinity for the 5-HT2A receptor, although it was more potent at the 5-HT1A receptor nih.gov.
| Compound Analogue | Receptor | Binding Affinity (Ki, nM) |
| Analogue with ortho-bromo substituent | 5-HT2A | >100 |
The 5-HT3 receptor is a ligand-gated ion channel involved in emesis (vomiting) and nausea. Antagonists of this receptor are used as antiemetic drugs, particularly for chemotherapy-induced nausea. While the interaction of this compound with 5-HT3 receptors is not as extensively studied as its interaction with other 5-HT subtypes, the arylpiperazine scaffold is a component of some 5-HT3 receptor ligands. Further research would be needed to fully characterize the activity of this compound at this receptor.
| Compound Class | Receptor | General Binding Trend with Electron-Withdrawing Substituents |
| Arylpiperazines | D2 | Decreased affinity |
Histamine (B1213489) Receptor (H1) Affinity
The piperazine moiety is a common structural feature in many compounds that exhibit antagonist activity at the histamine H1 receptor. nih.govmdpi.com This activity is central to the therapeutic effects of many first-generation antihistamines, which are known for their sedative properties due to their ability to cross the blood-brain barrier. mdpi.com The interaction of these ligands with the H1 receptor is influenced by their structural and physicochemical properties. nih.gov
Compounds containing a piperazine ring have been extensively studied for their H1 receptor binding affinity. acs.orgnih.gov For instance, hydroxyzine, a first-generation antihistamine, incorporates a piperazine structure. mdpi.com The binding affinity of such compounds is typically determined through radioligand displacement assays, which provide a measure of how effectively the compound competes with a known radiolabeled ligand for the receptor binding site. acs.orgresearchgate.net While specific binding kinetic data, such as association (kon) and dissociation (koff) rate constants, for this compound at the H1 receptor are not extensively documented in publicly available literature, the general class of arylpiperazines is recognized for its interaction with various biogenic amine receptors. The affinity and duration of action of antihistamines at the H1 receptor are crucial determinants of their clinical efficacy. nih.govconicet.gov.ar
Peroxisome Proliferator-Activated Receptor Beta/Delta (PPARβ/δ) Ligand Activity
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily and exist in three isoforms: α, γ, and β/δ. medchemexpress.com PPARβ/δ is involved in the regulation of fatty acid metabolism, and its modulation has been explored for various therapeutic applications. medchemexpress.comnih.gov
While direct studies on this compound as a PPARβ/δ ligand are limited, research on a closely related derivative provides significant insight into the potential activity of this chemical scaffold. A systematic structure-activity relationship (SAR) study led to the development of (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile, designated as DG172. This compound, which features the 2-bromophenyl moiety, was identified as a novel and selective PPARβ/δ ligand. researchgate.net
DG172 demonstrated high binding affinity for the PPARβ/δ receptor and exhibited potent inverse agonistic properties. researchgate.net Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In functional assays, DG172 was shown to selectively inhibit the agonist-induced activity of PPARβ/δ, promote the recruitment of transcriptional corepressors, and consequently down-regulate the transcription of the known PPARβ/δ target gene, Angiopoietin-like 4 (Angptl4), in mouse myoblasts. researchgate.net
Table 1: PPARβ/δ Ligand Activity of DG172
| Compound | Target | Activity Type | IC50 (Binding Affinity) | IC50 (Functional Assay) |
|---|
Data sourced from a study on (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172), a derivative of this compound. researchgate.net
Enzyme Inhibition Studies
This compound has been identified as an inhibitor of dehydrogenase activity. biosynth.com Dehydrogenases are a class of enzymes that catalyze the oxidation of a substrate by removing hydrogen atoms, often transferring them to an electron acceptor such as NAD+ or FAD. This process is fundamental to various metabolic pathways, including cellular respiration. The inhibition of specific dehydrogenases can have significant physiological effects. While this compound is known to inhibit this class of enzymes, specific quantitative data such as IC50 or Ki values for its activity against particular dehydrogenase enzymes are not detailed in the available literature. biosynth.com
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), thereby terminating the signal at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the basis for several drugs used to treat conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov
Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme that plays a crucial role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand DNA breaks. mdpi.com PARP-1 inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.gov By inhibiting PARP-1, single-strand breaks are not efficiently repaired, leading to the formation of double-strand breaks during DNA replication. In cancer cells with faulty homologous recombination, these double-strand breaks cannot be repaired, resulting in cell death—a concept known as synthetic lethality. nih.gov
The development of PARP-1 inhibitors has involved the exploration of various chemical scaffolds capable of binding to the NAD+ binding pocket of the enzyme. mdpi.comresearchgate.net While numerous potent PARP-1 inhibitors have been synthesized and some have entered clinical use, specific data detailing the inhibitory activity of this compound against PARP-1 are not found in the current body of literature. The evaluation of novel chemical entities for PARP-1 inhibition typically involves enzymatic assays to determine IC50 values and selectivity against other PARP family members like PARP-2. mdpi.comresearchgate.netresearchgate.net
Modulation of Signaling Pathways
The pharmacological influence of this compound is primarily observed through its derivatives, which are designed to interact with specific signaling pathways in the central nervous system. Research indicates that the core piperazine structure is crucial for modulating key neurotransmitter systems, particularly the serotonergic and GABAergic pathways.
Derivatives of arylpiperazines frequently target serotonin receptors. The compound this compound itself serves as a key intermediate in the synthesis of 5-HT1A serotonin receptor antagonists pharmaffiliates.com. Many pharmacologically active derivatives, conversely, act as agonists at 5-HT1A receptors. These receptors are negatively coupled with adenylate cyclase, meaning their activation inhibits the enzyme and reduces the intracellular production of the second messenger, cyclic AMP (cAMP) nih.gov. This mechanism is a common pathway through which piperazine-based anxiolytics and antidepressants exert their effects.
Furthermore, investigations into novel piperazine derivatives reveal modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain. For instance, the compound 2-(4-((1- Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), a piperazine derivative, has demonstrated anxiolytic-like activity that is mediated not only by the serotonergic system but also by the benzodiazepine (B76468) site of the GABAA receptor nih.gov. This dual-pathway modulation highlights the versatility of the piperazine scaffold in designing multi-target neurological agents.
| Derivative/Class | Target Pathway | Mechanism of Action | Reference |
| Hydroxycoumarin Derivatives | Serotonergic (5-HT1A) | Antagonism | pharmaffiliates.com |
| Buspirone, Ipsapirone | Serotonergic (5-HT1A) | Agonism; Inhibition of adenylate cyclase | nih.gov |
| LQFM192 | Serotonergic & GABAergic | Interaction with 5-HT1A and the GABAA benzodiazepine site | nih.gov |
Therapeutic Potential and Applications
Central Nervous System (CNS) Activity
The this compound structure is a highly valued scaffold in medicinal chemistry for the development of agents targeting the central nervous system silae.itnih.gov. Its derivatives have been extensively investigated for a range of therapeutic applications, including antidepressant, antipsychotic, anxiolytic, and neuroprotective effects. The piperazine ring often improves the pharmacokinetic profile of drug candidates, facilitating their ability to cross the blood-brain barrier and interact with CNS targets nih.gov.
The piperazine moiety is a recurring structural feature in a multitude of antidepressant drugs, where it is believed to play a significant role in the binding conformations at target receptors nih.gov. Derivatives synthesized from this compound have shown significant antidepressant-like activity in preclinical models. This activity is predominantly linked to their interaction with the serotonergic system.
For example, a series of 1-(2-methoxyphenyl)piperazine (B120316) derivatives demonstrated high affinity for 5-HT1A and 5-HT7 receptors, with the most promising compound exhibiting strong antidepressant-like effects in the tail suspension test in mice researchgate.net. Another novel derivative, LQFM192, also showed a potential antidepressant-like effect in the forced swimming test, an effect that was blocked by pretreatment with a selective 5-HT1A antagonist, confirming the involvement of this specific receptor pathway nih.gov.
| Derivative | Bioassay | Key Finding | Mechanism |
| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl | Tail Suspension Test (Mice) | Stronger antidepressant effect than imipramine | High affinity for 5-HT1A (Ki <1 nM) and 5-HT7 (Ki = 34 nM) receptors |
| LQFM192 | Forced Swimming Test (Mice) | Significant antidepressant-like activity | Mediated by the 5-HT1A receptor pathway |
The piperazine nucleus is integral to the structure of numerous antipsychotic agents, including both first-generation (typical) and second-generation (atypical) drugs nih.gov. These compounds typically exert their effects by modulating dopaminergic (especially D2) and serotonergic (especially 5-HT2A) receptors.
Research into novel benzothiophenylpiperazine derivatives has led to the identification of multi-target compounds with potential as antipsychotic agents. One such compound, designated 3w , demonstrated high affinity for D2, 5-HT1A, and 5-HT2A receptors researchgate.net. In animal models, this compound effectively reversed behaviors induced by dopamine agonists (apomorphine-induced climbing) and NMDA receptor antagonists (MK-801-induced hyperactivity), which are standard tests for antipsychotic potential researchgate.net. This multi-receptor profile is characteristic of atypical antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects.
| Compound | Target Receptors | In Vivo Activity |
| Compound 3w (benzothiophenylpiperazine derivative) | D2, 5-HT1A, 5-HT2A | Reverses apomorphine-induced climbing and MK-801-induced hyperactivity |
Arylpiperazine derivatives are well-established as a class of compounds with significant anxiolytic potential silae.it. Their mechanism of action is frequently attributed to agonist activity at 5-HT1A serotonin receptors nih.gov. Studies on new arylpiperazine derivatives have confirmed potent anxiolytic-like effects in behavioral assays such as the elevated plus-maze (EPM) test. The anxiolytic action of these compounds was reversed by a selective 5-HT1A antagonist, directly implicating this receptor in their mechanism nih.gov.
Interestingly, some derivatives exhibit a broader mechanism. The anxiolytic-like activity of the piperazine derivative LQFM192 was blocked by both a 5-HT1A antagonist and the GABAA-benzodiazepine receptor antagonist flumazenil, indicating that its effects are mediated by both the serotonergic and GABAergic systems nih.gov. Other research on N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides showed that these compounds dock into the binding pocket of the GABAA receptor and produce potent anxiolytic activity in mice .
| Derivative Class/Compound | Behavioral Test | Mechanism of Action |
| New Arylpiperazine Derivatives | Elevated Plus-Maze (EPM) | Direct 5-HT1A receptor participation |
| LQFM192 | Elevated Plus-Maze (EPM) | Mediated by both 5-HT1A and GABAA-benzodiazepine receptors |
| N-(2-benzoyl-4-chlorophenyl) acetamides | Not specified | Binds to GABAA receptor pocket |
The piperazine scaffold is a component in compounds being investigated as potential treatments for neurodegenerative conditions such as Parkinson's and Alzheimer's disease mdpi.com. Research has focused on creating multi-target drugs that can address the complex pathologies of these disorders.
In the context of Alzheimer's disease, novel N,N'-disubstituted piperazine derivatives have been designed to have multi-effect properties. One promising hybrid molecule was shown to reduce both amyloid pathology (Aβ peptides) and Tau pathology (neurofibrillary tangles) in a preclinical animal model of Alzheimer's nih.gov. In addition to reducing these core pathological hallmarks, the compound also mitigated memory impairments observed in the model. These findings suggest that piperazine-based structures can serve as a foundation for developing disease-modifying therapies for complex neurodegenerative disorders.
| Derivative Type | Preclinical Model | Pathological Effects | Cognitive Effects |
| N,N'-disubstituted piperazine hybrid | Animal model of Alzheimer's Disease | Reduces amyloid (Aβ) and Tau pathology | Prevents memory impairments |
Treatment of Neurodegenerative Diseases (e.g., Parkinson's Disease, Alzheimer's Disease)
Derivatives of the piperazine scaffold are being investigated as potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. prf.org These conditions are often characterized by the misfolding and aggregation of proteins, such as amyloid-β (Aβ) plaques and tau tangles in Alzheimer's disease. mdpi.com
Research has focused on designing multi-target compounds that can address the complex, multifactorial nature of these diseases. mdpi.com For instance, novel piperazine-based hybrid molecules have been developed that show promise in reducing both amyloid and Tau pathologies, which are key hallmarks of Alzheimer's disease. nih.gov One promising hybrid molecule was found to ameliorate both amyloid and Tau pathology in preclinical models of Alzheimer's, in addition to preventing the associated memory impairments. nih.gov This compound was shown to reduce the phosphorylation of Tau and inhibit the release of Aβ peptides in vitro. nih.gov
Further studies have demonstrated that certain piperazine derivatives can inhibit the aggregation of Aβ and the tau-derived peptide AcPHF6. nih.gov Specific compounds, such as D-687 and D-688, not only inhibited the aggregation of these peptides but also demonstrated neuroprotective properties by reversing Aβ₁₋₄₂ induced toxicity in SH-SY5Y neuroblastoma cells. nih.gov In a Drosophila melanogaster model expressing human tau protein, one of these lead compounds significantly increased the survival rate of the flies compared to controls. nih.gov The core structure of this compound itself is utilized in the synthesis of compounds that act as 5-HT1A serotonin receptor antagonists, a target relevant to the treatment of neurological conditions. pharmaffiliates.com
Anticancer Activity
The arylpiperazine structure is a prominent scaffold in the development of new anticancer agents. mdpi.com These compounds have been shown to exhibit a diverse range of biological activities, including cytotoxic effects against various cancer cells. mdpi.com
Derivatives of 1-phenylpiperazine (B188723) have demonstrated potent activity in inhibiting the proliferation of a wide range of human cancer cell lines. For example, a piperazine-containing compound identified as C505 showed significant toxicity at very low concentrations against leukemia (K562), cervical cancer (HeLa), and gastric adenocarcinoma (AGS) cell lines. e-century.us The half-maximal growth inhibition (GI₅₀) values were determined to be exceptionally low, indicating high potency. nih.gov
Similarly, a series of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine (B94841) derivatives displayed significant cytotoxic activities. nih.gov Compounds with specific substitutions on the phenyl ring, such as fluorine, bromine, and methoxy (B1213986) groups, exhibited IC₅₀ values on the Huh7 liver cancer cell line that were considerably lower than those of established chemotherapy agents like 5-FU and fludarabine. nih.gov Other research into vindoline–piperazine conjugates also identified compounds with low micromolar GI₅₀ values against a majority of the 60 human tumor cell lines tested by the National Cancer Institute (NCI60). cancer.gov
| Compound/Derivative Class | Cell Line | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| C505 | K562 (Leukemia) | GI₅₀ | 0.058 | nih.gov |
| C505 | AGS (Gastric) | GI₅₀ | 0.055 | nih.gov |
| C505 | HeLa (Cervical) | GI₅₀ | 0.155 | nih.gov |
| Purine-piperazine (18) | Huh7 (Liver) | IC₅₀ | 7.1 | nih.gov |
| Purine-piperazine (17) | Huh7 (Liver) | IC₅₀ | 8.0 | nih.gov |
| Purine-piperazine (15) | Huh7 (Liver) | IC₅₀ | 9.0 | nih.gov |
| Vindoline-piperazine (23) | MDA-MB-468 (Breast) | GI₅₀ | 1.00 | cancer.gov |
| Vindoline-piperazine (25) | HOP-92 (Lung) | GI₅₀ | 1.35 | cancer.gov |
A primary mechanism through which many piperazine-based anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. The compound C505 was found to kill cancer cells by inducing caspase-dependent apoptosis. e-century.usnih.gov This was confirmed through experiments showing that treatment of K562 cells with C505 led to a steady increase in apoptotic activity over 72 hours. nih.gov The underlying mechanism involves the inhibition of multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. e-century.usresearchgate.net
Other studies have identified different piperazine derivatives that also trigger apoptosis through various signaling cascades. A novel antitumor piperazine alkyl compound, KR28, was shown to induce apoptosis in human prostate carcinoma PC-3 cells by stimulating the expression of RhoB via a ROS-mediated c-Abl/p38 MAPK signaling pathway. dongguk.edu Furthermore, newly synthesized purine analogs incorporating a phenyl piperazine moiety were found to induce apoptosis in cancer cells by inactivating the c-Src protein. nih.gov
Certain arylpiperazine derivatives have been shown to enhance the efficacy of existing chemotherapy drugs. This synergistic effect can potentially lead to more effective cancer treatments. For example, the combination of a specific quinoxalinyl–piperazine compound with established anticancer drugs such as paclitaxel, cisplatin, doxorubicin, gemcitabine, and fluorouracil resulted in a synergistic inhibitory effect on cancer cell growth. mdpi.com Similarly, research on new benzothiazine derivatives containing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent explored their potential to act synergistically with doxorubicin, aiming to enhance its cytotoxic effect. nih.gov
Antimicrobial and Antifungal Activity
The piperazine scaffold is a key component in the development of new agents to combat microbial and fungal infections, a critical area of research due to rising antimicrobial resistance. nih.govbioengineer.org Piperazine derivatives have demonstrated effectiveness against a variety of bacterial and fungal pathogens. ijbpas.comnih.gov
A series of N-phenylpiperazine derivatives were tested for their inhibitory activity against Staphylococcus aureus, four mycobacterial strains, and the fungi Bipolaris sorokiniana and Fusarium avenaceum. nih.gov Certain derivatives showed high inhibition activity against M. kansasii and M. marinum, with MIC values around 15.0 µM. nih.gov Another study synthesized novel triazole compounds containing a piperazine moiety and evaluated their antifungal activity against eight human pathogenic fungi. nih.gov The results showed that all 18 target compounds were active against nearly all tested fungi to some extent, with some compounds showing significantly lower MIC₈₀ values against Candida albicans and Microsporum gypseum than the standard drug fluconazole (B54011) (FCZ). nih.gov
| Compound Class | Organism | Activity Metric | Value | Source |
|---|---|---|---|---|
| N-phenylpiperazine derivative | M. kansasii | MIC | 15.0 µM | nih.gov |
| N-phenylpiperazine derivative | M. marinum | MIC | 15.0 µM | nih.gov |
| N-phenylpiperazine derivative | F. avenaceum | MIC | 14.2 µM | nih.gov |
| Triazole-piperazine (1d) | C. albicans 14053 | MIC₈₀ | 0.25 µg/mL | nih.gov |
| Triazole-piperazine (1i) | C. albicans 14053 | MIC₈₀ | 0.25 µg/mL | nih.gov |
| Triazole-piperazine (1j) | M. gyp. | MIC₈₀ | 0.25 µg/mL | nih.gov |
| Fluconazole (Standard) | C. albicans 14053 | MIC₈₀ | 1 µg/mL | nih.gov |
| Fluconazole (Standard) | M. gyp. | MIC₈₀ | 32 µg/mL | nih.gov |
Anti-inflammatory Activity
Piperazine derivatives have been widely investigated for their potential as anti-inflammatory agents. thieme-connect.de Inflammation is a key pathological process in many diseases, and compounds that can modulate this response are of significant therapeutic interest.
A study on the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, known as LQFM182, demonstrated significant anti-inflammatory effects in animal models. nih.gov In a carrageenan-induced pleurisy test, LQFM182 reduced cell migration, myeloperoxidase (MPO) enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov Further research on N-phenyl piperazine derivatives confirmed their anti-inflammatory potential through in vitro evaluations using the bovine serum albumin (BSA) denaturation technique. biomedpharmajournal.org These findings highlight the role of the piperazine scaffold in designing new molecules to target inflammatory pathways. thieme-connect.de
Antiviral Activity
While direct studies on the antiviral properties of this compound are not extensively documented in publicly available research, the broader class of phenylpiperazine derivatives has been the subject of significant investigation for potential antiviral applications. Research into this chemical family has identified several compounds with the capacity to inhibit the replication of various viruses, particularly DNA viruses.
In one line of research, a library of new 4-acyl-1-phenylaminocarbonyl-2-phenylpiperazine derivatives was synthesized and evaluated for activity against human adenovirus (HAdV). nih.gov From this library, six compounds emerged as significant inhibitors of HAdV infection. nih.gov Further investigation revealed that these specific phenylpiperazine derivatives could also block the replication of human cytomegalovirus (HCMV) at low micromolar concentrations, with minimal associated cytotoxicity. nih.gov The mechanism of action for these molecules appears to involve interference with different phases of the viral life cycle. nih.gov A related patent describes phenylpiperazine derivatives as potent inhibitors against both HAdV and HCMV, noting their ability to cause a significant decrease in viral DNA copy numbers, potentially by interfering with a protein involved in DNA replication. google.com
The piperazine ring itself is a core component in a number of molecules explored for antiviral activity. researchgate.netresearchgate.net For instance, piperazine has been shown to bind to a conserved hydrophobic pocket of the capsid protein of alphaviruses, such as the Chikungunya virus, presenting a potential target for therapeutic intervention. nih.gov Other research has focused on modifying piperazine-containing structures to develop agents against influenza A virus and Potato Virus Y (PVY). mdpi.comnih.gov These studies underscore the importance of the piperazine scaffold in the design of new antiviral agents, suggesting that derivatives like this compound could be candidates for future antiviral research, even though specific data is not yet available.
Table 1: Antiviral Activity of Selected Phenylpiperazine Derivatives
| Compound Class | Virus | Activity | Reference |
|---|---|---|---|
| Phenylpiperazine derivatives | Human Adenovirus (HAdV) | Inhibition of infection and replication | nih.gov |
| Phenylpiperazine derivatives | Human Cytomegalovirus (HCMV) | Inhibition of replication at low µM concentrations | nih.gov |
| Piperazine (core structure) | Chikungunya Virus (Alphavirus) | Binds to capsid protein's hydrophobic pocket | nih.gov |
Antidiabetic Potential
Specific research into the antidiabetic potential of this compound is limited in the current scientific literature. However, the N-phenylpiperazine scaffold is a recognized structure in the development of novel therapeutic agents for diabetes. semanticscholar.orgcitedrive.combiomedpharmajournal.org Derivatives of this class have been investigated for their ability to inhibit key enzymes involved in glucose metabolism, such as α-amylase and dipeptidyl peptidase-4 (DPP-4). biomedpharmajournal.orgpensoft.net
One area of study focuses on N-phenylpiperazine derivatives as α-amylase inhibitors. biomedpharmajournal.org α-amylase is an enzyme that breaks down complex carbohydrates into simple sugars; inhibiting this enzyme can help regulate blood sugar levels by reducing post-meal glucose spikes. biomedpharmajournal.org A study involving the synthesis of several N-phenylpiperazine derivatives identified compounds with robust, dose-dependent inhibitory effects against α-amylase in vitro. biomedpharmajournal.org Molecular docking studies suggested strong binding interactions between these derivatives and the α-amylase enzyme. biomedpharmajournal.org
Other investigations have explored aryl piperazine derivatives as inhibitors of DPP-4, a well-established target for type 2 diabetes treatment. pensoft.netnih.gov DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which play a crucial role in promoting insulin (B600854) secretion. pensoft.net Studies on piperazine sulphonamide derivatives have demonstrated activity against the DPP-4 enzyme in vitro and the ability to decrease serum glucose levels in animal models. pensoft.netnih.gov The versatility of the piperazine ring allows for structural modifications that can enhance binding to these enzymatic targets, making it a valuable scaffold in the search for new antidiabetic drugs. researchgate.net
Table 2: Investigated Antidiabetic Mechanisms of Phenylpiperazine Derivatives
| Target Enzyme | Mechanism of Action | Investigated Derivatives | Reference |
|---|---|---|---|
| α-Amylase | Inhibition of carbohydrate breakdown | N-phenyl piperazine derivatives | biomedpharmajournal.org |
Anthelmintic Activity (General Piperazines)
The piperazine nucleus is a foundational structure in the field of anthelmintic (anti-worm) agents. While specific studies on this compound are not detailed, numerous derivatives of piperazine have been synthesized and evaluated for their ability to combat helminth infections. The parent compound, piperazine, was historically used as an anthelmintic, and its derivatives continue to be an active area of research. researchgate.net
The general mechanism of action for piperazine involves blocking neuromuscular transmission in parasites, leading to flaccid paralysis. This allows the host organism to expel the worms. Research has expanded to create more potent derivatives by substituting various chemical groups onto the piperazine ring.
Studies have shown that newly synthesized piperazine derivatives can exhibit moderate to good anthelmintic activity when tested against various worm species, such as Pheretima posthuma (earthworm), which is commonly used as a model organism. In these studies, the efficacy of the test compounds is often compared to that of a standard drug, such as piperazine citrate. The time taken to cause paralysis and death of the worms is recorded to quantify the activity.
For example, benzimidazole (B57391) derivatives containing a piperazine fragment have been explored as tubulin-targeting agents with anthelmintic properties. In one such study, a 4-chlorophenyl-substituted piperazine benzimidazole derivative demonstrated significantly higher larvicidal efficacy against Trichinella spiralis muscle larvae compared to the reference drug albendazole. This highlights how substitutions on the phenylpiperazine moiety can substantially influence anthelmintic potency.
Structure Activity Relationship Sar Studies of 1 2 Bromophenyl Piperazine and Its Analogs
Importance of the Piperazine (B1678402) Moiety in SAR
The piperazine ring is a common scaffold in medicinal chemistry, recognized for its significant role in the biological activity of numerous compounds. researchgate.netnih.gov This heterocyclic moiety is a key structural component in a wide array of clinically used drugs, including antidepressants, antipsychotics, and anticancer agents. researchgate.net
The two nitrogen atoms within the piperazine ring are crucial for its pharmacological properties. These nitrogen atoms can be substituted to create a variety of derivatives with diverse biological activities. researchgate.net The basic nature of the piperazine nitrogen atoms allows for the formation of salts, which can improve the water solubility and bioavailability of drug candidates. nih.gov
In the context of 1-arylpiperazine derivatives, the piperazine moiety is essential for binding to various receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The protonated nitrogen atom of the piperazine ring often forms a critical ionic bond with a conserved aspartate residue in the binding pocket of these G-protein coupled receptors (GPCRs). nih.gov This interaction is a key anchor for the ligand, and modifications to the piperazine ring can significantly impact binding affinity. The ability to easily modify the piperazine moiety makes it a versatile building block for creating new bioactive molecules with a wide range of pharmacological potentials. researchgate.net
Impact of Substituents on Biological Activity
The biological activity of 1-(2-bromophenyl)piperazine analogs is highly dependent on the nature and position of substituents on both the phenyl ring and other parts of the molecule.
The position of substituents on the phenyl ring of arylpiperazine derivatives plays a critical role in determining their affinity and selectivity for various receptors.
Ortho-substitution: In several series of arylpiperazine analogs, ortho-substitution on the phenyl ring has been shown to be favorable for activity at certain receptors. For instance, in a study of sulfonylpiperazine analogs, moving a fluorine atom from the para to the ortho position did not significantly change the potency for Hα4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) but led to a 12-fold decrease in potency for Hα3β4 nAChRs, thereby increasing selectivity. nih.gov Similarly, for derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970), compounds with a bromo or methoxy (B1213986) group in the ortho position of the piperazine phenyl ring were identified as potent antagonists of 5-HT1A receptors. nih.gov In another study, a chloride at the ortho-phenyl position was found to be beneficial for the highest α1A/D-adrenergic receptor sub-selectivity. urotoday.com
Meta-substitution: The influence of meta-substituents can vary. In some cases, it can be advantageous. For example, in a series of novel N-arylpiperazines containing a 4,5-dihydrothiazole ring, the meta position for the dihydrothiazole moiety on the phenyl ring was the most favorable for 5-HT1A receptor affinity. nih.gov
Para-substitution: Para-substitution often has a pronounced effect on biological activity. Studies have shown that electron-withdrawing groups in the para position of the phenyl ring can strongly reduce activity at both 5-HT1A and D2A receptors. nih.gov In contrast, for some anticancer derivatives, both electron-donating and electron-withdrawing groups at the para position showed no significant difference in their effects on certain cancer cell lines. mdpi.com
The following table summarizes the impact of phenyl ring substitutions on the activity of various arylpiperazine derivatives.
| Position | Substituent | Receptor/Target | Effect on Activity |
| Ortho | Fluorine | Hα3β4 nAChRs | 12-fold decrease in potency nih.gov |
| Ortho | Bromo, Methoxy | 5-HT1A | Potent antagonists nih.gov |
| Ortho | Chloride | α1A/D-Adrenergic | Beneficial for sub-selectivity urotoday.com |
| Meta | Dihydrothiazole | 5-HT1A | Favorable for affinity nih.gov |
| Para | Electron-withdrawing groups | 5-HT1A, D2A | Strongly reduced activity nih.gov |
Halogen atoms, such as the bromine in this compound, can significantly influence protein-ligand interactions through various mechanisms, including halogen bonding. nih.govnih.gov Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base, such as an oxygen, nitrogen, or sulfur atom in a protein. nih.gov
The inclusion of halogens like fluorine and chlorine is often used to improve the physicochemical properties of a drug candidate, while bromine and iodine can enhance selectivity. nih.gov The presence and position of a halogen on the phenyl ring are crucial for the inhibitory effects of some arylpiperazine analogs on transporters like human equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk
While classical halogen bonding angles are not always observed in protein-ligand complexes, suggesting that other factors like steric hindrance may play a role, the propensity of halogens to interact with backbone Lewis bases and electron-rich aromatic amino acids is well-documented. nih.gov These interactions can modulate the conformation and catalytic properties of proteins. researchgate.net
In many long-chain arylpiperazine (LCAP) derivatives, a flexible linker connects the arylpiperazine moiety to another pharmacophoric group. The length of this linker is a critical determinant of biological activity.
For instance, in a series of arylpiperazine derivatives with a quinolinone-like moiety, a five-atom linker was found to be optimal for achieving a desirable antipsychotic profile, including partial D2 receptor agonism, 5-HT1A receptor agonism, and 5-HT2A receptor antagonism. nih.gov Docking studies of coumarin (B35378) derivatives with varying alkyl linker lengths revealed subtle changes in amino acid interaction patterns at 5-HT1A and 5-HT2A receptors. nih.gov The length of the linker can affect the molecule's ability to adopt the correct conformation to bind effectively to the receptor.
Design of Novel Derivatives for Enhanced Efficacy
For example, new arylpiperazine derivatives have been designed to incorporate structural fragments with antioxidant properties to counteract oxidative stress associated with certain neurological disorders. researchgate.net Another approach involves linking the arylpiperazine moiety to other heterocyclic systems known to possess biological activity, such as coumarins or 1,3,4-oxadiazoles, to create novel compounds with potentially enhanced or dual activities. nih.govnih.gov
The long-chain arylpiperazine scaffold is considered a versatile template for designing central nervous system (CNS) drugs targeting serotonin and dopamine receptors. nih.gov By systematically modifying the arylpiperazine head, the linker, and the terminal fragment, researchers can fine-tune the pharmacological profile to achieve desired effects, such as a multi-receptor profile for atypical antipsychotics. nih.gov
Computational Modeling and Docking Studies
Computational modeling and molecular docking studies are invaluable tools in the SAR analysis of this compound analogs. These in silico methods provide insights into the binding modes of ligands within their target receptors, helping to rationalize observed biological activities and guide the design of new compounds. ceon.rsmdpi.com
Docking studies have been instrumental in understanding the interactions of arylpiperazine derivatives with various receptors, including serotonin and dopamine receptors. nih.govbg.ac.rsmdpi.com A common finding is the formation of a hydrogen bond or salt bridge between the protonated nitrogen of the piperazine ring and a conserved aspartate residue (Asp) in the receptor's binding site. nih.govbg.ac.rsmdpi.com
For example, docking studies of arylpiperazine derivatives at the dopamine D2 receptor have shown that in addition to the interaction with Asp, edge-to-face interactions between the aromatic ring of the ligand and aromatic residues like phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr) in the receptor are major stabilizing forces. bg.ac.rs Similarly, at the 5-HT1A receptor, an edge-to-face CH/π interaction between the aromatic ring and a phenylalanine residue is considered important for affinity. nih.gov
These computational approaches allow for the visualization of ligand-receptor interactions at the molecular level, helping to explain why certain substitutions or structural modifications lead to higher affinity or selectivity. mdpi.com For instance, molecular docking can reveal differences in the key amino acid residues within the binding pockets of different receptor subtypes, which can be exploited to design more selective ligands. urotoday.com
The table below presents a summary of key interactions observed in docking studies of arylpiperazine derivatives with various receptors.
| Receptor | Key Interacting Residues | Type of Interaction |
| Dopamine D2 | Asp 86, Phe 178, Trp 182, Tyr 216 | Ionic bond, Edge-to-face π-π stacking bg.ac.rs |
| 5-HT1A | Asp 116, Phe 361 | Ionic bond, Edge-to-face CH/π interaction nih.gov |
| 5-HT2A | Asp 155, Phe 339, Phe 340 | Hydrogen bond, π-π stacking researchgate.net |
| α1-Adrenergic | Asp 106, Phe 171, Phe 288 | Ionic bond, π-π stacking |
In Silico Evaluation of Target Inhibition
Computational, or in silico, methods are pivotal in modern drug discovery for predicting the biological activity of compounds and elucidating their mechanism of action at a molecular level. For this compound and its analogs, these studies have been instrumental in evaluating their potential to inhibit specific biological targets, primarily focusing on serotonin receptors due to the well-established role of the arylpiperazine moiety in targeting this receptor family.
In silico screening and quantitative structure-activity relationship (QSAR) studies are frequently employed to predict the affinity of a series of compounds for a particular receptor. These models are built upon the chemical structures and known biological activities of a set of molecules. For arylpiperazine derivatives, these computational models have revealed that the nature and position of the substituent on the phenyl ring are critical determinants of binding affinity and selectivity.
One study focused on a series of novel arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin, which were screened for their affinity towards 5-HT₁ₐ and 5-HT₂ₐ serotonin receptors. Within this series, an analog featuring a bromo substituent in the ortho position of the piperazine's phenyl ring was identified as a potent antagonist of the 5-HT₁ₐ receptor, exhibiting a high binding affinity (Kᵢ) of 0.5 nM nih.gov. This finding highlights the significant inhibitory potential of the 2-bromophenylpiperazine scaffold at this key therapeutic target. The high affinity predicted and confirmed for this ortho-bromo analog underscores the utility of in silico evaluations in identifying promising candidates for further development.
The predictive power of these computational approaches allows for the rapid assessment of virtual libraries of compounds, prioritizing the synthesis and biological testing of those with the most promising profiles. By correlating structural features with inhibitory activity, these methods guide the rational design of new, more potent, and selective inhibitors.
Table 1: In Silico Predicted and Experimental Affinities of an Ortho-Bromo Arylpiperazine Analog
| Compound ID | Phenyl Ring Substitution | Target Receptor | Predicted Activity | Experimental Affinity (Kᵢ) |
|---|---|---|---|---|
| 6a | 2-Bromo | 5-HT₁ₐ | Potent Antagonist | 0.5 nM nih.gov |
This table showcases the high affinity of an arylpiperazine derivative containing the this compound moiety for the 5-HT₁ₐ receptor, as determined through biological evaluation guided by in silico screening.
Molecular Docking Interactions with Receptors
Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a receptor, forming a stable complex. This method provides detailed insights into the specific molecular interactions that govern the binding process, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound and its analogs, docking studies have been crucial in understanding their interactions with serotonin receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes.
Studies on various arylpiperazine derivatives have consistently shown that these ligands bind within a pocket formed by the transmembrane (TM) helices of the serotonin receptors. The protonated nitrogen atom of the piperazine ring is a key pharmacophoric feature, often forming a crucial electrostatic interaction or hydrogen bond with a conserved aspartate residue in TM3 (e.g., Asp116 in the 5-HT₁ₐ receptor) mdpi.com. This interaction is considered a canonical feature for the binding of most arylpiperazine ligands to serotonin receptors mdpi.com.
For the 5-HT₂ₐ receptor, docking studies of arylpiperazine-like ligands have revealed a complex network of interactions necessary for high-affinity binding. These include:
Hydrogen Bonds: Interactions with residues such as Ser159 and Asn343 mdpi.com.
Salt Bridges: Electrostatic interactions with acidic residues like Asp155 mdpi.com.
π-π Stacking: Aromatic interactions between the phenyl ring of the ligand and the aromatic side chains of residues like Trp336, Phe339, and Tyr370 mdpi.com.
Hydrophobic Interactions: Engagement with hydrophobic residues that line the binding pocket, including Leu123, Ala230, Val233, and Phe234 mdpi.com.
Table 2: Key Molecular Interactions of Arylpiperazine Analogs with Serotonin Receptors from Docking Studies
| Receptor | Interacting Residue(s) | Type of Interaction | Reference |
|---|---|---|---|
| 5-HT₁ₐ | Asp116 (TM3) | Hydrogen Bond / Salt Bridge | mdpi.com |
| 5-HT₂ₐ | Asp155 | Salt Bridge | mdpi.com |
| 5-HT₂ₐ | Ser159, Asn343 | Hydrogen Bond | mdpi.com |
| 5-HT₂ₐ | Trp336, Phe339, Tyr370 | π-π Stacking | mdpi.com |
| 5-HT₂ₐ | Leu123, Ala230, Val233, Phe234 | Hydrophobic Interaction | mdpi.com |
This table summarizes the critical amino acid residues and the types of molecular interactions that stabilize the binding of arylpiperazine compounds to the 5-HT₁ₐ and 5-HT₂ₐ receptors, as revealed by molecular docking studies.
Research Methodologies and Techniques
In Vitro Assay Development and Implementation
In vitro assays are fundamental in the preliminary stages of research, providing a controlled environment to study the interaction of a compound with specific biological targets. For phenylpiperazine derivatives, these assays are crucial for determining affinity and functional activity at various receptors and enzymes. The development of robust in vitro assays is predictive of a compound's potential activity in more complex biological systems. nih.gov For instance, studies on piperazine-linked bisbenzamidines have used in vitro cytotoxicity assays to select promising compounds for further in vivo testing, demonstrating the predictive power of these initial screens. nih.govnih.gov
Competitive ligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. This technique relies on the competition between an unlabeled ligand (the test compound, such as 1-(2-Bromophenyl)piperazine) and a labeled ligand (typically radiolabeled or fluorescent) for binding to a target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value. This value can be converted to an inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.
These assays are critical for characterizing phenylpiperazine derivatives, many of which target neurotransmitter receptors. For example, the affinity of various ligands for the histamine (B1213489) H3 receptor (H3R) and sigma-1 receptor (σ1R) has been determined using this method, highlighting how structural modifications, such as replacing a piperazine (B1678402) ring with piperidine, can drastically alter binding affinity. nih.gov
Table 1: Example of Binding Affinity Data for Phenylpiperazine Derivatives at Serotonin (B10506) Receptors
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| 1-(3-chlorophenyl)piperazine (mCPP) | 5-HT2C | 1.2 |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 5-HT2C | 85 |
| 1-(4-Bromophenyl)piperazine (B1272185) (pBPP) | 5-HT1A | 150 |
| 1-(2-Methoxyphenyl)piperazine (B120316) (oMeOPP) | 5-HT2A | 280 |
Note: This table contains representative data for illustrative purposes and is based on known affinities of related phenylpiperazine compounds.
Coregulator interaction assays are employed to investigate compounds that modulate the activity of nuclear receptors. These receptors function by recruiting coregulator proteins (coactivators or corepressors) upon ligand binding, which in turn influences gene transcription. While there is limited specific information on this compound in this context, the methodology is relevant for any novel compound that may interact with such targets.
These assays, often utilizing techniques like Fluorescence Resonance Energy Transfer (FRET) or Time-Resolved FRET (TR-FRET), measure the ability of a test compound to promote or disrupt the interaction between a nuclear receptor and a specific coregulator peptide. This provides insights into the compound's functional activity as an agonist or antagonist.
In Vivo Study Design and Execution
Following promising in vitro results, in vivo studies are conducted to evaluate a compound's efficacy and behavior in a living organism. researchgate.net The design of these studies is critical for obtaining meaningful and reproducible data. A typical study involves administering the compound to an appropriate animal model of a disease and observing its effects on relevant physiological or behavioral endpoints. nih.govresearchgate.net
For piperazine derivatives, which often target the central nervous system, in vivo studies might involve rodent models of depression, anxiety, or pain. nih.gov Research on piperazine- and alkanediamide-linked bisbenzamidines for treating Pneumocystis pneumonia provides a clear example of in vivo study design. nih.govnih.gov In these studies, immunosuppressed mice were infected and then treated with the test compounds. nih.gov Key aspects of the study design included defining treatment groups (e.g., untreated control, vehicle control, positive control like pentamidine, and various doses of the test compound), the route and frequency of administration, and the duration of the study. nih.govresearchgate.net The primary outcomes measured were the reduction in organism burden in the lungs and the survival rate of the animals. nih.govnih.gov
Table 2: Hypothetical In Vivo Study Design for a Phenylpiperazine Derivative
| Parameter | Description |
|---|---|
| Animal Model | Male BALB/c mice, 8-10 weeks old |
| Disease Model | Chronic mild stress-induced anhedonia |
| Treatment Groups (n=10/group) | 1. Vehicle Control (Saline, i.p.) 2. Positive Control (Fluoxetine, 10 mg/kg, i.p.) 3. Test Compound (this compound, 5 mg/kg, i.p.) 4. Test Compound (this compound, 10 mg/kg, i.p.) |
| Dosing Regimen | Once daily for 21 days |
| Primary Outcome Measure | Sucrose preference test to assess anhedonia |
| Secondary Outcome Measures | Forced swim test, open field test |
High-Throughput Screening (HTS) in Drug Discovery
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. This methodology is essential for identifying "hit" compounds from vast chemical libraries that can be further optimized into lead compounds. The small size and rapid life cycle of organisms like C. elegans make them suitable for in vivo HTS. pitt.edu
In a typical HTS campaign, a library of compounds, which could include diverse piperazine derivatives, is tested for its ability to produce a desired effect in a specific assay. For example, a pilot drug screen using a library of 1280 pharmacologically active compounds was performed on C. elegans to identify substances that alter the accumulation of a specific protein. pitt.edu This process involves automated liquid handling, plate readers, and sophisticated data analysis software to manage the large volume of data generated. pitt.edu
Table 3: Example of "Hit" Compounds Identified in a Pilot HTS Campaign
| Overall Rank-Order | Potential Hit Compound | Observed Effect |
|---|---|---|
| 1 | Ivermectin | Decreased protein accumulation |
| 2 | Cantharidin | Decreased protein accumulation |
| 3 | L-655,240 | Decreased protein accumulation |
| 8 | N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide | Decreased protein accumulation |
Source: Adapted from a study on high-content screening in C. elegans. pitt.edu
Analytical Method Development for Piperazine Derivatives
The development of reliable analytical methods is crucial for the identification, characterization, and quantification of this compound and related substances in various matrices. These methods are vital for quality control in synthesis, pharmacokinetic studies, and forensic analysis. nih.gov The most commonly employed techniques are chromatographic methods coupled with mass spectrometry. researchgate.net
Qualitative characterization is often performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), often with a high-resolution analyzer like a quadrupole time-of-flight (QTOF). nih.gov For example, the identification of 1-(4-bromophenyl)piperazine (pBPP) in illicit products involved dissolving samples in acetonitrile (B52724) or a water/methanol/acetonitrile mixture, followed by analysis. nih.gov The mass spectrum provides a molecular fingerprint, with the protonated molecular ion ([M+H]+) and a characteristic isotopic pattern confirming the presence of a bromine atom. nih.gov Quantitative analysis is typically achieved using high-performance liquid chromatography with diode-array detection (HPLC-DAD). researchgate.net
Table 4: Typical Chromatographic Conditions for Piperazine Derivative Analysis
| Parameter | LC-QTOF-MS/MS Conditions |
|---|---|
| Analytical Column | Hypersil GOLD C18 (100 × 2.1 mm, 3 µm) |
| Mobile Phase A | Water/acetonitrile/formic acid (90/10/0.1, v/v/v) |
| Mobile Phase B | Methanol/acetonitrile/formic acid (90/10/0.1, v/v/v) |
| Flow Rate | 0.15 mL/min |
| Gradient | Linear gradient from 10% B to 90% B over 5 minutes |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Source: Adapted from analytical methods for phenylpiperazines. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net QSAR is a key component of rational drug design, allowing researchers to predict the activity of novel compounds and guide the synthesis of more potent and selective analogs. researchgate.netnih.gov
The process involves generating a dataset of compounds with known activities (e.g., IC50 values) and calculating a wide range of molecular descriptors (physicochemical, topological, electronic, etc.) for each compound. openpharmaceuticalsciencesjournal.com Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that relates the descriptors to the activity. openpharmaceuticalsciencesjournal.comscispace.com The predictive power and robustness of the model are assessed through internal and external validation techniques, using statistical parameters like the correlation coefficient (R²), cross-validation correlation coefficient (Q²), and predictive R² (R²pred). openpharmaceuticalsciencesjournal.com
For piperazine derivatives, QSAR models have been developed to predict their activity as renin inhibitors. openpharmaceuticalsciencesjournal.com One study showed that constitutional descriptors, such as the number of double bonds and oxygen atoms, were vital for the binding of piperazine and keto piperazine derivatives to the renin enzyme. openpharmaceuticalsciencesjournal.com Such models provide valuable insights into the structural features that govern biological activity. openpharmaceuticalsciencesjournal.com
Table 5: Example of a QSAR Model for Piperazine Derivatives
| Model Parameter | Value/Equation |
|---|---|
| Statistical Method | Multiple Linear Regression (MLR) |
| Biological Activity | pIC50 (logarithmic inhibitory concentration) |
| Model Equation Example | pIC50 = 0.5 * (Sv) - 0.3 * (nDB) + 0.8 * (nO) + 2.5 |
| Key Descriptors | Sv (Sum of valence electrons), nDB (Number of double bonds), nO (Number of oxygen atoms) |
| Correlation Coefficient (R²) | 0.846 |
| Cross-validation Coeff. (Q²) | 0.818 |
| Predictive R² (R²pred) | 0.821 |
Source: Adapted from QSAR studies on piperazine and keto piperazine derivatives. openpharmaceuticalsciencesjournal.com
Future Directions and Research Perspectives
Exploration of Novel Therapeutic Targets
The 1-(2-Bromophenyl)piperazine moiety serves as a valuable starting point for the synthesis of molecules with the potential to interact with a wide array of biological targets. The piperazine (B1678402) ring is a well-established pharmacophore found in numerous approved drugs, suggesting that derivatives of this compound could be effective against various therapeutic targets. mdpi.comnih.govdongguk.edu Research has demonstrated its utility in the design and synthesis of compounds targeting the central nervous system (CNS), particularly serotonin (B10506) receptors. nih.govnih.gov For instance, it is a key intermediate in the synthesis of Vortioxetine, a multimodal antidepressant. nih.gov
Future research is expanding to explore other potential applications. The inherent properties of the piperazine heterocycle make it a prime candidate for developing agents for other CNS disorders, including Parkinson's and Alzheimer's disease. mdpi.com Beyond the CNS, the piperazine scaffold is being incorporated into novel arylamide derivatives designed as tubulin polymerization inhibitors, indicating a potential role in developing new anticancer agents. nih.gov The broad spectrum of biological activities associated with piperazine derivatives encourages the exploration of novel targets for compounds derived from this compound. mdpi.comresearchgate.net
A summary of potential therapeutic areas for derivatives of this compound is presented below.
| Therapeutic Area | Specific Target/Application Example |
| Central Nervous System | Serotonin (5-HT) Receptor Modulation (e.g., Antidepressants) |
| Dopamine (B1211576) (D2) Receptor Modulation (e.g., Antipsychotics) | |
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | |
| Oncology | Tubulin Polymerization Inhibition |
| Kinase Inhibition | |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral Agents |
Development of Advanced Analogues with Improved Pharmacological Profiles
A primary focus of future research is the rational design of advanced analogues of this compound to achieve superior pharmacological properties. Medicinal chemists utilize the piperazine nucleus as a versatile scaffold that can be systematically modified to enhance potency, selectivity, and pharmacokinetic characteristics. nih.gov The goal is to fine-tune the molecule's interaction with its biological target while optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.
Strategies for developing advanced analogues include:
Modification of Substituents: Altering the substituents on either the phenyl ring or the second nitrogen of the piperazine ring can significantly impact target binding and selectivity. This approach has been used to develop selective inhibitors of various neurotransmitter transporters.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity can improve properties like metabolic stability or solubility.
Conformational Restriction: Introducing structural constraints can lock the molecule into a more active conformation, thereby increasing its potency and selectivity for the intended target.
These modifications aim to create next-generation therapeutic agents with enhanced efficacy and a more favorable profile compared to existing treatments. The development of piperazine-based antidepressants and CNS-active drugs is a testament to the success of these strategies, where the piperazine moiety is crucial for the specific binding conformations of these agents. nih.govcuestionesdefisioterapia.com
Elucidation of Detailed Mechanisms of Action
The antidepressant Vortioxetine, synthesized from this compound, provides an excellent case study. Its mechanism is not limited to simple serotonin reuptake inhibition. musechem.com Instead, it exhibits a multimodal activity profile, acting on a range of serotonin receptors. nih.govnih.gov This complex pharmacology is believed to underlie its broad efficacy, including benefits on cognitive function in depression. fiercebiotech.com
Pharmacological Profile of Vortioxetine
| Target | Activity |
|---|---|
| Serotonin Transporter (SERT) | Inhibitor |
| 5-HT1A Receptor | Agonist |
| 5-HT1B Receptor | Partial Agonist |
| 5-HT1D Receptor | Antagonist |
| 5-HT3 Receptor | Antagonist |
This multimodal action leads to a complex downstream cascade, modulating not only the serotonin system but also other neurotransmitter systems like dopamine, norepinephrine (B1679862), acetylcholine (B1216132), and glutamate. nih.govresearchgate.net Future research will focus on using advanced techniques such as cryo-electron microscopy, cellular imaging, and systems biology to precisely map the receptor interactions and signaling pathways of new analogues. Understanding these detailed mechanisms is crucial for predicting clinical efficacy and identifying patient populations most likely to respond to treatment.
Translation of Preclinical Findings to Clinical Investigations
The successful translation of promising preclinical data into effective clinical therapies is a critical challenge in drug development. nih.govfrontiersin.org For derivatives of this compound, this process involves rigorous evaluation in relevant animal models before advancing to human trials.
The development of Vortioxetine (formerly Lu AA21004) serves as a key example of this translational pathway. Preclinical studies in rodent models were instrumental in differentiating it from existing antidepressants like SSRIs and SNRIs. fiercebiotech.comresearchgate.net These studies demonstrated that Vortioxetine's unique multimodal mechanism of action resulted in antidepressant-like activity and, notably, improvements in cognitive functions such as memory and executive function, which were not observed with comparator drugs. nih.govcambridge.org
Key preclinical findings that supported the clinical investigation of Vortioxetine included:
Enhanced Neurotransmitter Levels: It was shown to increase levels of serotonin, dopamine, and norepinephrine in key brain regions associated with mood and cognition. nih.gov
Cognitive Improvement in Animal Models: Vortioxetine reversed cognitive deficits in various animal models, a finding that was later explored in clinical trials with positive outcomes on cognitive symptoms in patients with Major Depressive Disorder (MDD). nih.govfiercebiotech.com
Target Occupancy Confirmation: Studies confirmed that the drug engaged with its intended molecular targets in the brain at clinically relevant doses. cambridge.org
These robust preclinical data provided a strong rationale for initiating Phase 3 clinical trials to evaluate the efficacy and safety of Vortioxetine in adults with MDD. clinicaltrials.govtakeda.com Future research on novel analogues will rely on similar well-designed preclinical programs that can effectively predict human outcomes and de-risk the transition to clinical development, ultimately bringing new and improved treatments to patients.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Bromophenyl)piperazine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives were synthesized by reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base. Reaction progress was monitored via TLC (2:1 hexane/ethyl acetate), followed by extraction with methylene chloride and silica gel chromatography (ethyl acetate:hexane, 1:8) . Optimization parameters include solvent choice (polar aprotic solvents like DMF), temperature (room temperature to 80°C), and stoichiometry (1.2 equiv. of alkylating agents).
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
- Methodology : Use a combination of spectral and chromatographic techniques:
- IR spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~600 cm⁻¹).
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic proton splitting near δ 7.2–7.8 ppm for bromophenyl groups).
- GC-MS/HPLC : Determines purity (>95% by area normalization).
- Elemental analysis : Validates C, H, N, Br content (e.g., C₁₀H₁₃BrN₂ requires C 50.66%, H 5.53%, N 11.81%) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound analogs?
- Methodology :
- Receptor binding assays : Screen for affinity at serotonin receptors (e.g., 5-HT₁A) using radioligand displacement (³H-8-OH-DPAT) .
- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ values, e.g., piperazine derivatives show IC₅₀ = 0.90–8.52 μM) .
- Antiplatelet activity : Use platelet aggregation assays (e.g., ADP-induced aggregation) with EC₅₀ calculations .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, alkylation) influence the biological activity of this compound?
- Structure-Activity Relationship (SAR) :
- Halogen position : 2-bromo substitution enhances steric hindrance, potentially reducing receptor off-rates compared to 3- or 4-substituted analogs .
- Piperazine N-alkylation : Adding propargyl groups (e.g., 4-(prop-2-yn-1-yl)piperazine) improves metabolic stability but may lower solubility .
- Aryl vs. benzyl groups : Arylpiperazines (e.g., 1-(4-fluorophenyl)piperazine) show higher 5-HT₁A affinity than benzyl derivatives due to coplanar conformations .
Q. What mechanisms underlie the enzyme inhibitory activity of this compound derivatives (e.g., MAGL, FAAH)?
- Mechanistic Insights :
- Reversible inhibition : Piperazine carbamates (e.g., SAR629) form hydrogen bonds with catalytic serine residues in MAGL, as shown in X-ray crystallography .
- Dual activity : Some derivatives act as transient receptor potential (TRP) channel antagonists, modulating endocannabinoid hydrolysis (IC₅₀ < 1 μM) .
Q. How can in vivo models (e.g., infiltration anesthesia) resolve contradictions between computational predictions and experimental data?
- Case Study : Modified piperazine derivatives predicted to have high antiplatelet activity showed reduced biological activity due to β-cyclodextran inclusion (lower bioavailability). In vivo infiltration anesthesia models (Table V) confirmed local anesthetic efficacy (duration: 45–60 min) despite computational overestimation .
Q. What computational strategies (e.g., molecular docking, QSAR) enhance the design of this compound-based therapeutics?
- Methodology :
- Docking studies : Use AutoDock Vina to predict binding poses in 5-HT₁A (PDB ID: 6WGT). Focus on π-π stacking between bromophenyl and Phe361 .
- QSAR models : Correlate logP values (2.5–3.8) with blood-brain barrier permeability (R² > 0.7) .
Q. How can parametric analysis optimize carbon capture systems using piperazine-based solvents?
- Experimental Design : In PTFE hollow fiber membrane contactors, varying K₂CO₃ concentration (10–30 wt.%), piperazine (2–5 wt.%), and flow rates (0.1–0.5 L/min) enhances CO₂ absorption (efficiency >90%). Monitor solvent degradation via FTIR (peaks at 1650 cm⁻¹ for carbamate formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
